molecular formula C25H28N4O4 B10772934 N-(4-(2-(hydroxyamino)-2-oxoethyl)piperidin-4-yl)-4-((2-methylquinolin-4-yl)methoxy)benzamide

N-(4-(2-(hydroxyamino)-2-oxoethyl)piperidin-4-yl)-4-((2-methylquinolin-4-yl)methoxy)benzamide

Cat. No.: B10772934
M. Wt: 448.5 g/mol
InChI Key: BODLESUVCQEUII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID16516466C12c involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, along with catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of PMID16516466C12c follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced crystallization techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PMID16516466C12c: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of PMID16516466C12c , which can have different biological activities and properties .

Scientific Research Applications

    Chemistry: It is used as a model compound in studies of enzyme inhibition and reaction mechanisms.

    Biology: The compound is investigated for its effects on cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancer by inhibiting TACE.

    Industry: The compound is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of PMID16516466C12c involves the inhibition of ADAM metallopeptidase with thrombospondin 1 (ADAMTS1) . This inhibition prevents the cleavage of specific substrates involved in inflammatory processes, thereby reducing inflammation. The compound targets the active site of the enzyme, blocking its activity and downstream signaling pathways .

Comparison with Similar Compounds

PMID16516466C12c: is unique in its specific inhibition of ADAM metallopeptidase with thrombospondin 1 (ADAMTS1) . Similar compounds include other TACE inhibitors, such as:

  • GTPL8663
  • BDBM50183711

These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[4-[2-(hydroxyamino)-2-oxoethyl]piperidin-4-yl]-4-[(2-methylquinolin-4-yl)methoxy]benzamide

InChI

InChI=1S/C25H28N4O4/c1-17-14-19(21-4-2-3-5-22(21)27-17)16-33-20-8-6-18(7-9-20)24(31)28-25(15-23(30)29-32)10-12-26-13-11-25/h2-9,14,26,32H,10-13,15-16H2,1H3,(H,28,31)(H,29,30)

InChI Key

BODLESUVCQEUII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)NC4(CCNCC4)CC(=O)NO

Origin of Product

United States

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